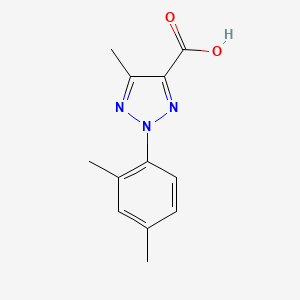

![molecular formula C9H12F2O2 B2662815 8,8-Difluorobicyclo[5.1.0]octane-4-carboxylic acid CAS No. 2173999-40-9](/img/structure/B2662815.png)

8,8-Difluorobicyclo[5.1.0]octane-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8,8-Difluorobicyclo[5.1.0]octane-4-carboxylic acid is a chemical compound with the CAS Number: 2173999-40-9 . It has a molecular weight of 190.19 and its IUPAC name is 8,8-difluorobicyclo [5.1.0]octane-4-carboxylic acid . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 8,8-Difluorobicyclo[5.1.0]octane-4-carboxylic acid is 1S/C9H12F2O2/c10-9(11)6-3-1-5(8(12)13)2-4-7(6)9/h5-7H,1-4H2,(H,12,13) . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

8,8-Difluorobicyclo[5.1.0]octane-4-carboxylic acid is a powder at room temperature . Additional physical and chemical properties such as boiling point, melting point, and density were not available in the search results .Scientific Research Applications

Organic Synthesis and Fluorinated Compounds

The transformation of fluorotelomer alcohols to perfluorocarboxylic acids by soil bacteria indicates a pathway for environmental degradation of fluorinated compounds. This transformation is significant for understanding the fate of fluorinated pollutants in the environment (Liu et al., 2007). Furthermore, the use of Selectfluor, a potent electrophilic fluorinating agent, showcases its versatility in organic synthesis, including "fluorine-free" functionalizations (Yang et al., 2020). The application of fluorocyclization techniques to norbornenecarboxylic acids for generating fluorinatedγ-lactones demonstrates the utility of fluorinated intermediates in the synthesis of complex molecules (Serguchev et al., 2002).

Environmental Science and Degradation

Research on the biotransformation and biodefluorination of fluorotelomer alcohols by Pseudomonas strains provides insights into microbial pathways capable of degrading fluorinated organic compounds. This research is crucial for developing bioremediation strategies to mitigate the environmental impact of persistent fluorinated pollutants (Kim et al., 2012).

Novel Materials and Methodologies

The synthesis and characterization of three-ring mesogens containing p-carboranes, as compared to hydrocarbon analogs, highlight the role of fluorinated compounds in creating materials with unique properties, such as enhanced stability of nematic phases. This research has implications for the development of new materials for electronic and optical applications (Januszko et al., 2004).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively. Precautionary statements are also provided .

properties

IUPAC Name |

8,8-difluorobicyclo[5.1.0]octane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F2O2/c10-9(11)6-3-1-5(8(12)13)2-4-7(6)9/h5-7H,1-4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZWBXOJXZEZOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2(F)F)CCC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8,8-Difluorobicyclo[5.1.0]octane-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

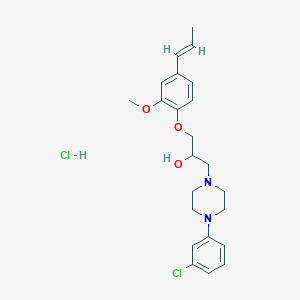

![N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2662733.png)

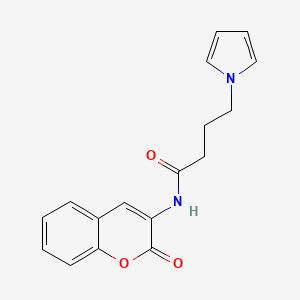

![[4-(2-Methoxyethoxy)oxan-4-yl]methanamine](/img/structure/B2662736.png)

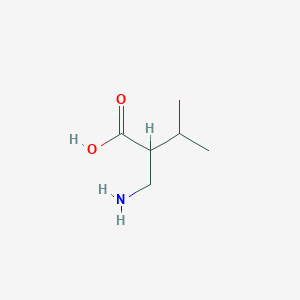

![2,6-dichloro-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2662737.png)

![N-(3-cyanothiophen-2-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2662740.png)

![(2E)-3-[3-Hydroxy-4-(pyrrolidin-1-yl)phenyl]-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one](/img/structure/B2662741.png)

![4-[bis(prop-2-enyl)sulfamoyl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2662744.png)

![3-(3,4-dimethoxyphenyl)-8-methoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2662745.png)

![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-nitrobenzamide](/img/structure/B2662751.png)

![3,4-dimethyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2662753.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2662754.png)